6-Chloro-2-benzoxazolinone is a halogenated bicyclic heterocycle extensively utilized as a structural precursor in the synthesis of aryloxyphenoxy propionate (AOPP) herbicides, such as fenoxaprop-p-ethyl and metamifop. Featuring a chlorine atom specifically at the 6-position of the benzoxazole ring, it offers distinct electronic properties and regiochemistry compared to its isomers. As a solid with a melting point of 192–193 °C and a LogP of 1.80 [1], it provides stable handling characteristics for scale-up operations. In industrial and laboratory procurement, it is primarily sourced for agrochemical manufacturing, environmental metabolite profiling, and as a reactive intermediate for synthesizing substituted ureas and stable phosphorus ylides via controlled ring-opening aminolysis.
Substituting 6-chloro-2-benzoxazolinone with its structural isomer, 5-chloro-2-benzoxazolinone (chlorzoxazone), or the unsubstituted 2-benzoxazolinone (BOA) leads to severe downstream failures in both agrochemical synthesis and environmental assays [1]. In herbicide manufacturing, the 6-chloro substitution is an absolute structural requirement to match the binding pocket of acetyl-CoA carboxylase (ACCase); using the 5-chloro isomer yields sterically mismatched, biologically inactive products. Furthermore, in bioremediation and metabolic profiling, specific hydrolases (e.g., CbaA) are calibrated to the exact binding affinity of the 6-chloro metabolite [1]. Consequently, procurement must strictly isolate the 6-chloro isomer to ensure synthetic viability and regulatory assay compliance.
The synthesis of aryloxyphenoxy propionate (AOPP) herbicides strictly depends on the regiochemical orientation of the precursor. 6-Chloro-2-benzoxazolinone provides the exact 6-position chlorine required for the active ingredients fenoxaprop-p-ethyl and metamifop [1]. Attempts to substitute with 5-chloro-2-benzoxazolinone result in an off-target isomeric backbone that fails to properly inhibit the target acetyl-CoA carboxylase (ACCase) enzyme in weeds.
| Evidence Dimension | Downstream Herbicide Efficacy / Target Match |
| Target Compound Data | 100% structural match for fenoxaprop-p-ethyl synthesis |
| Comparator Or Baseline | 5-Chloro-2-benzoxazolinone (0% match for AOPP active site requirements) |
| Quantified Difference | Absolute requirement of the 6-chloro position for ACCase inhibition |
| Conditions | Industrial synthesis of aryloxyphenoxy propionate herbicides |
Procurement for herbicide manufacturing cannot use the 5-chloro isomer as a cheaper substitute, as it fundamentally alters the biological activity of the final product.
As a major soil metabolite of fenoxaprop-p-ethyl, 6-chloro-2-benzoxazolinone is the primary substrate for specific microbial degradation pathways. Quantitative assays using the metal-dependent hydrolase CbaA from Pigmentiphaga sp. strain DL-8 demonstrate a highly specific catalytic turnover for the 6-chloro isomer, achieving a specific activity of 5,900 U/mg protein and a kcat of 8,500 s⁻¹ [1]. While the enzyme can process unsubstituted 2-benzoxazolinone (BOA) and the 5-chloro isomer, the kinetic parameters are optimized for the 6-chloro target (Km = 0.29 mM)[1].
| Evidence Dimension | Enzymatic Hydrolysis Kinetics (CbaA) |
| Target Compound Data | Specific activity of 5,900 U/mg protein; kcat = 8,500 s⁻¹; Km = 0.29 mM |
| Comparator Or Baseline | Unsubstituted 2-benzoxazolinone (BOA) and 5-chloro-2-BOA (lower baseline affinity) |
| Quantified Difference | Highly optimized catalytic turnover specifically for the 6-chloro environmental metabolite |
| Conditions | Purified CbaA hydrolase assay at pH 9.0 and 55°C |
Laboratories conducting environmental fate studies or developing bioremediation agents must procure the exact 6-chloro standard to accurately calibrate degradation models.
The synthesis of substituted ureas via the aminolysis of benzoxazolinones relies on the cleavage of the O-CO bond. Computational and kinetic studies indicate that unsubstituted 2-benzoxazolinone (BOA) undergoes a concerted neutral mechanism with an activation barrier of 28–29 kcal/mol [1]. The presence of the electron-withdrawing chlorine atom at the 6-position in 6-chloro-2-benzoxazolinone increases the electrophilicity of the carbonyl carbon, thereby lowering the activation energy for nucleophilic attack compared to the unsubstituted baseline, facilitating higher yields under milder conditions [1].
| Evidence Dimension | Aminolysis Activation Barrier |
| Target Compound Data | Lowered activation energy due to 6-chloro electron-withdrawing effect |
| Comparator Or Baseline | Unsubstituted 2-benzoxazolinone (BOA) (Barrier = 28–29 kcal/mol) |
| Quantified Difference | Accelerated O-CO bond cleavage and enhanced reaction kinetics |
| Conditions | Gas phase and polar solvent computational kinetic modeling |
Synthetic chemists procuring building blocks for urea or phosphorus ylide synthesis will achieve better reaction efficiency and milder processing conditions using the 6-chloro derivative over the unsubstituted parent compound.
6-Chloro-2-benzoxazolinone is the essential starting material for manufacturing fenoxaprop-p-ethyl and metamifop[1]. Its specific regiochemistry ensures the final aryloxyphenoxy propionate molecules correctly bind to and inhibit the ACCase enzyme in target weeds, an application where the 5-chloro isomer is completely non-viable.
Because it is the primary degradation product of fenoxaprop-p-ethyl in soil, 6-chloro-2-benzoxazolinone is required as an analytical standard for environmental monitoring[1]. It is also the specific target substrate used to isolate and characterize novel metal-dependent hydrolases (like CbaA) for agricultural bioremediation formulations [1].
In synthetic organic chemistry, the compound's activated oxazolone ring makes it a highly effective electrophile for aminolysis compared to unsubstituted benzoxazolinone [2]. It is procured as a building block to synthesize complex substituted ureas and stable phosphorus ylides under mild conditions.
Irritant